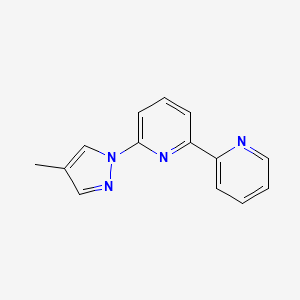![molecular formula C16H19N3O7 B12839762 (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline core, a nitro group, and a carboxybutanoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate typically involves multiple steps, starting from commercially available precursors. The process may include nitration, esterification, and amidation reactions. Specific reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production while maintaining high standards of quality control.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate involves its interaction with specific molecular targets. The nitro group and amino group play crucial roles in binding to target proteins or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate
- ®-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate
- Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate
Uniqueness
(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate stands out due to its specific stereochemistry and the presence of a hydrate form, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C16H19N3O7 |
|---|---|
Peso molecular |
365.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[5-(2-methoxy-2-oxoethyl)-7-nitro-2,3-dihydroindol-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O7/c1-26-14(21)8-9-6-10-4-5-18(15(10)12(7-9)19(24)25)13(20)3-2-11(17)16(22)23/h6-7,11H,2-5,8,17H2,1H3,(H,22,23)/t11-/m0/s1 |
Clave InChI |
MKQHLZBWZWCOSZ-NSHDSACASA-N |
SMILES isomérico |
COC(=O)CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
COC(=O)CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


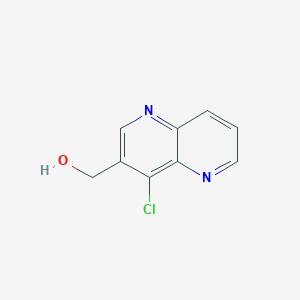
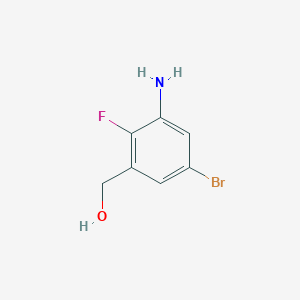
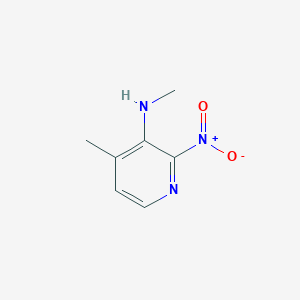

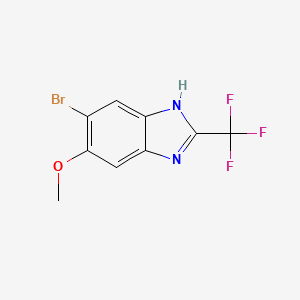
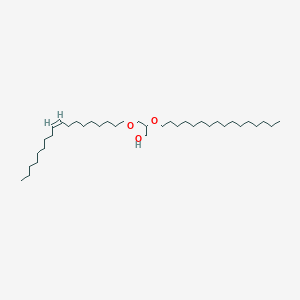

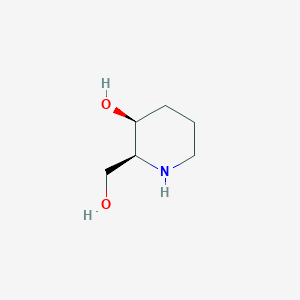


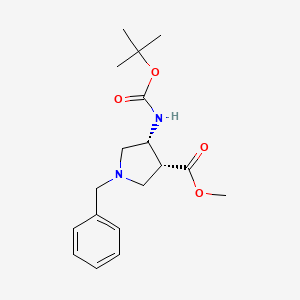
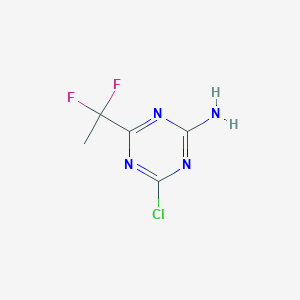
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
